molecular formula C13H17F2N B2658945 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine CAS No. 1566038-12-7

2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine

Cat. No.: B2658945
CAS No.: 1566038-12-7
M. Wt: 225.283
InChI Key: ABRJOBFRBRJDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine is a pyrrolidine derivative featuring a difluoromethyl-substituted benzyl group at the 2-position of the pyrrolidine ring. The molecular formula is inferred as C₁₃H₁₆F₂N (based on structural analogs like 2-[(4-fluorophenyl)methyl]-2-methylpyrrolidine, CID 66465765, with an additional fluorine atom in the difluoromethyl group) . The compound’s structure includes a five-membered saturated nitrogen ring (pyrrolidine) with a methyl group and a 4-(difluoromethyl)benzyl substituent at the 2-position.

Properties

IUPAC Name

2-[[4-(difluoromethyl)phenyl]methyl]-2-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N/c1-13(7-2-8-16-13)9-10-3-5-11(6-4-10)12(14)15/h3-6,12,16H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRJOBFRBRJDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=C(C=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566038-12-7
Record name 2-{[4-(difluoromethyl)phenyl]methyl}-2-methylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine typically involves the reaction of 4-(difluoromethyl)benzyl chloride with 2-methylpyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Thiols, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

The difluoromethyl group in compounds like 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine enhances biological activity, particularly in antiangiogenic and antitumor properties. Research indicates that similar compounds have been synthesized as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showing significant potency against tumor growth and metastasis in preclinical models .

2. Drug Development

The compound's structure allows for late-stage modifications, making it a candidate for drug development. Difluoromethylated pyridines have been highlighted for their utility in synthesizing novel pharmaceutical agents due to their regioselectivity and functionalization capabilities. This versatility is crucial for creating targeted therapies in oncology and other therapeutic areas .

Pharmacological Insights

1. Selective Inhibition Mechanisms

Studies have shown that the incorporation of difluoromethyl groups can enhance the selectivity of compounds towards specific biological targets, such as receptor tyrosine kinases (RTKs). This selectivity is critical for minimizing side effects while maximizing therapeutic efficacy .

2. Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of similar compounds reveals that modifications at the benzylic position significantly influence inhibitory activity against various ion channels and receptors. This insight is essential for designing more effective derivatives of this compound, potentially leading to new antihypertensive agents or other therapeutic classes .

Case Studies

1. Preclinical Models

In a study evaluating multiple RTK inhibitors, compounds structurally related to this compound were tested in mouse models of melanoma. The results demonstrated significant inhibition of tumor growth and angiogenesis, underscoring the compound's potential as an anticancer agent .

2. Synthetic Applications

Recent advancements in synthetic methodologies allow for the efficient preparation of difluoromethylated pyridines, including derivatives of this compound. These methods utilize one-pot procedures that enhance yield and reduce reaction time, making them attractive for industrial applications in drug synthesis .

Summary Table of Applications

Application Area Description References
Anticancer ActivityInhibitors of VEGFR-2 showing potent anti-tumor effects in preclinical studies
Drug DevelopmentLate-stage modifications facilitating targeted drug synthesis
Pharmacological InsightsEnhanced selectivity towards biological targets with difluoromethyl modifications
Structure-Activity StudiesInfluence of benzylic modifications on activity against ion channels
Synthetic MethodologiesEfficient one-pot synthesis methods for preparing difluoromethylated derivatives

Mechanism of Action

The mechanism of action of 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine (CID 66465765)
  • Molecular Formula : C₁₂H₁₆FN
  • Key Features : A single fluorine atom at the para position of the benzyl group.
  • Impact of Substituents : The fluorine atom enhances electronegativity and lipophilicity compared to unsubstituted benzyl analogs. However, the difluoromethyl group in the target compound introduces greater steric bulk and electron-withdrawing effects, which may influence metabolic stability and binding affinity in biological systems .
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline (Reference Example 50)
  • Key Features : Contains trifluoromethyl groups on both a pyridine ring and an aniline moiety.
  • However, the pyridine-aniline scaffold differs significantly from the pyrrolidine backbone of the target compound, limiting direct functional comparisons .

Physicochemical Properties

A comparison of key properties with analogs from the evidence is summarized below:

Compound Molecular Formula Molecular Weight Melting Point (°C) Notable Substituents
Target Compound* C₁₃H₁₆F₂N ~227.27 Not reported 4-(Difluoromethyl)benzyl
2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine C₁₂H₁₆FN 193.26 Not reported 4-Fluorobenzyl
Pyridine derivatives () C₂₄H₁₈ClN₅O 466–545 268–287 Chloro, methoxy, nitro, bromo

*Note: Data for the target compound is inferred due to lack of direct experimental reports.

  • Melting Points : Pyridine derivatives in exhibit higher melting points (268–287°C) due to extended conjugation and polar substituents (e.g., nitro, chloro) . Pyrrolidine analogs like CID 66465765 likely have lower melting points owing to reduced planarity and weaker intermolecular forces.

Research Findings and Limitations

  • Spectroscopic Data Gaps : While provides detailed ¹H NMR and IR data for pyridine derivatives, analogous data for the target compound or its closest pyrrolidine analogs (e.g., CID 66465765) are absent, limiting direct spectral comparisons .
  • Biological Activity: No evidence describes the target compound’s pharmacological or toxicological profiles. In contrast, trifluoromethyl-containing analogs (e.g., Reference Example 50) are often explored for pesticidal or medicinal applications due to enhanced metabolic stability .

Biological Activity

2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine, also known by its IUPAC name 2-(4-(difluoromethyl)benzyl)-2-methylpyrrolidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17F2N
  • Molecular Weight : 227.28 g/mol
  • InChI Key : ABRJOBFRBRJDLK-UHFFFAOYSA-N
  • Physical Form : Liquid
  • Purity : ≥95%

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas where it may exert effects:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in phospholipid metabolism. This inhibition can lead to alterations in cellular lipid profiles and may contribute to pathological conditions such as phospholipidosis .
  • Kinase Activity : Preliminary studies suggest that similar compounds with structural similarities may act as inhibitors of kinases, which are critical in various signaling pathways. Although direct evidence for kinase inhibition by this specific compound is limited, the structural framework indicates potential activity against kinases like c-KIT, which is implicated in certain cancers .
  • Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for assessing its therapeutic viability. Compounds with similar structures have shown favorable absorption and distribution characteristics in vivo, suggesting that this compound may also exhibit beneficial pharmacokinetic profiles .

Case Study 1: Inhibition of Lysosomal Phospholipase A2

A study examining the inhibition of lysosomal phospholipase A2 (PLA2G15) indicated that compounds with similar structural motifs can predict drug-induced phospholipidosis. The study highlighted the importance of PLA2G15 as a target for assessing the toxicity of new drug candidates . While direct data on this compound was not provided, its structural similarity suggests it could exhibit comparable effects.

Case Study 2: Kinase Inhibition Potential

In another investigation focused on c-KIT kinase inhibitors, compounds structurally related to this compound demonstrated potent activity against various c-KIT mutants associated with gastrointestinal stromal tumors (GISTs). These findings underscore the potential for this compound to serve as a lead structure for developing targeted therapies against resistant cancer forms .

Research Findings Summary Table

PropertyValue
Molecular FormulaC13H17F2N
Molecular Weight227.28 g/mol
IUPAC Name2-(4-(difluoromethyl)benzyl)-2-methylpyrrolidine
Enzyme TargetLysosomal Phospholipase A2 (PLA2G15)
Potential ActivityKinase Inhibition (c-KIT)
Purity≥95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.